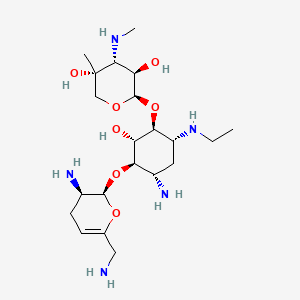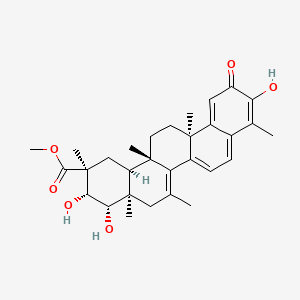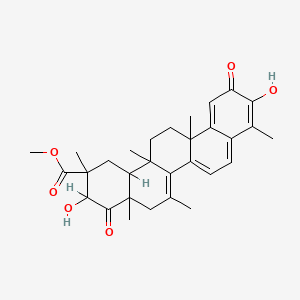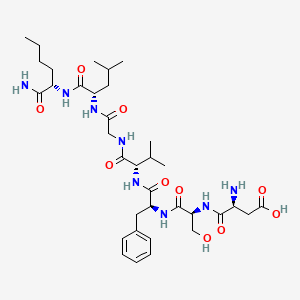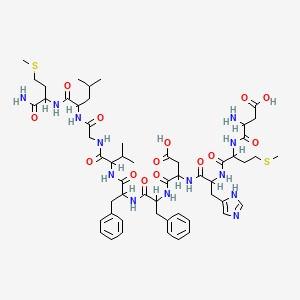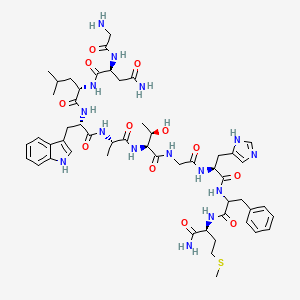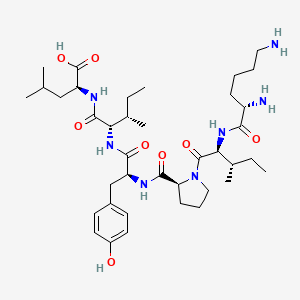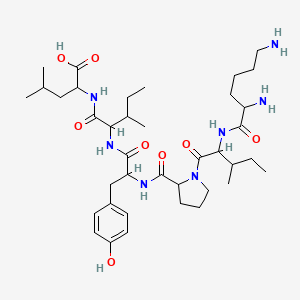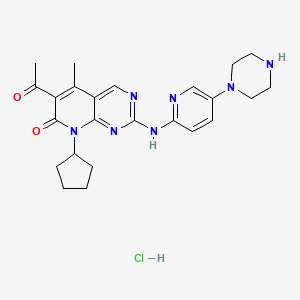
Palbociclib hydrochloride
Overview
Description
Palbociclib (PD-0332991) HCl is a highly selective, orally bioavailable inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6). It is primarily used in the treatment of hormone receptor-positive, human epidermal growth factor receptor 2-negative (HR+/HER2-) advanced or metastatic breast cancer . By inhibiting CDK4/6, Palbociclib prevents the phosphorylation of retinoblastoma protein (Rb), thereby inducing cell cycle arrest in the G1 phase and inhibiting cancer cell proliferation .
Mechanism of Action
Target of Action
Palbociclib hydrochloride primarily targets Cyclin-Dependent Kinases 4 and 6 (CDK4/6) . These kinases play a pivotal role in cell cycle regulation, particularly the transition from the G1 to S phase . They are key regulators of cell growth .
Mode of Action
This compound acts by inhibiting CDK4/6, thereby preventing DNA synthesis by prohibiting progression from the G1 to S phase of the cell cycle . This inhibition also results in the dephosphorylation of the Retinoblastoma (RB) protein .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the CDK4/6-cyclinD1 pathway . Dysregulation of this pathway is an essential event in the pathogenesis of certain cancers, such as nasopharyngeal carcinoma . By inhibiting CDK4/6, this compound disrupts this pathway, leading to cell cycle arrest and reduced cell proliferation .
Pharmacokinetics
After single and multiple dosing, Palbociclib’s maximum plasma concentration was found to be 82.14 and 139.7 ng/mL respectively. The apparent clearance was 52.40 and 49.97 L/h, and the area under the curve (AUC) was 1217 and 2501 ng∙h/mL. The half-life (t½) was 23.46 and 27.26 hours . These pharmacokinetic parameters were similar to those of a previously studied non-Asian population .
Result of Action
The primary molecular and cellular effect of this compound’s action is the induction of cell cycle arrest in the G1 phase . This leads to a significant reduction in cell proliferation . In cancer cells, this can result in substantial reductions in total tumor volumes .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other chemotherapeutic drugs can affect its action. Concurrent treatment with Palbociclib and certain other drugs, such as cisplatin or suberanilohydroxamic acid (SAHA), has been shown to synergistically promote cell death .
Biochemical Analysis
Biochemical Properties
Palbociclib hydrochloride acts in the cell cycle machinery . It is a selective inhibitor of the cyclin-dependent kinases CDK4 and CDK6 . These kinases are key regulators of cell growth . By inhibiting CDK4/6, this compound prevents DNA synthesis by prohibiting progression from the G1 to S phase of the cell cycle .
Cellular Effects
This compound has significant inhibitory effects on tumor growth. It induces cell cycle arrest in the G1 phase in vitro . This leads to a substantial reduction in the total tumor volumes and in Ki-67 proliferation marker expression . Concurrent treatment with this compound can mitigate the cytotoxic effect of other drugs in vitro .
Molecular Mechanism
This compound exerts its effects at the molecular level by inhibiting CDK4 and CDK6 . This inhibition ensures that the cyclin D-CDK4/6 complex cannot aid in phosphorylating the retinoblastoma protein, Rb . This prevents the cell from passing the restriction point “R” and exiting G1, and in turn from proceeding through the cell cycle .
Temporal Effects in Laboratory Settings
This compound exhibits lysosomal trapping, a phenomenon where the drug concentrates in intracellular acidic vesicles and is released from these vesicles upon dilution or washing out of the extracellular medium . This explains the prolonged temporal activity of this compound .
Dosage Effects in Animal Models
In animal models, this compound monotherapy has significant inhibitory effects on tumor growth . The effects of this compound vary with different dosages . For instance, administration of this compound produced rapid tumor regressions and a corresponding tumor growth delay of about 50 days with >1 log of tumor cell kill at the highest dose tested .
Metabolic Pathways
This compound is extensively metabolized by cytochrome P450 3A4 . Despite higher exposure, pharmacokinetic parameters are similar to those of a previously studied non-Asian population .
Transport and Distribution
This compound is extensively metabolized by cytochrome P450 3A4, and its exposure is dramatically affected by strong cytochrome P450 3A4 modulators . Its brain penetration is limited by efflux transporters .
Subcellular Localization
This compound concentrates in intracellular acidic vesicles, where it can be readily observed due to its intrinsic fluorescence .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Palbociclib involves multiple steps, starting from commercially available starting materialsThe final step involves the formation of the hydrochloride salt to enhance the compound’s solubility and stability .
Industrial Production Methods
Industrial production of Palbociclib typically follows the same synthetic route as the laboratory synthesis but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing impurities. This includes controlling temperature, pressure, and reaction time, as well as using high-purity reagents and solvents .
Chemical Reactions Analysis
Types of Reactions
Palbociclib undergoes various chemical reactions, including:
Oxidation: Palbociclib can be oxidized to form hydroxylated metabolites.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: Palbociclib can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and cytochrome P450 enzymes.
Reduction: Reducing agents such as sodium borohydride can be used under controlled conditions.
Substitution: Nucleophiles like amines and thiols can react with Palbociclib under basic conditions.
Major Products
The major products formed from these reactions include hydroxylated metabolites, reduced derivatives, and substituted analogs. These products can have varying degrees of biological activity and stability .
Scientific Research Applications
Palbociclib has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study CDK4/6 inhibition and its effects on cell cycle regulation.
Biology: Investigated for its role in cell cycle arrest, apoptosis, and senescence in various cancer cell lines.
Medicine: Approved for the treatment of HR+/HER2- advanced or metastatic breast cancer in combination with endocrine therapy. .
Industry: Utilized in the development of new CDK4/6 inhibitors and combination therapies for cancer treatment.
Comparison with Similar Compounds
Similar Compounds
Ribociclib: Another selective CDK4/6 inhibitor used in the treatment of HR+/HER2- advanced or metastatic breast cancer.
Abemaciclib: A selective CDK4/6 inhibitor with a similar mechanism of action but different pharmacokinetic properties and side effect profiles.
Uniqueness
Palbociclib is unique in its high selectivity for CDK4/6 and its ability to induce a reversible cell cycle arrest. Compared to Ribociclib and Abemaciclib, Palbociclib has a distinct pharmacokinetic profile, including a longer half-life and different metabolic pathways. These differences can influence the drug’s efficacy, safety, and tolerability in patients .
Properties
IUPAC Name |
6-acetyl-8-cyclopentyl-5-methyl-2-[(5-piperazin-1-ylpyridin-2-yl)amino]pyrido[2,3-d]pyrimidin-7-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N7O2.ClH/c1-15-19-14-27-24(28-20-8-7-18(13-26-20)30-11-9-25-10-12-30)29-22(19)31(17-5-3-4-6-17)23(33)21(15)16(2)32;/h7-8,13-14,17,25H,3-6,9-12H2,1-2H3,(H,26,27,28,29);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STEQOHNDWONVIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(C2=NC(=NC=C12)NC3=NC=C(C=C3)N4CCNCC4)C5CCCC5)C(=O)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30ClN7O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00465655 | |
| Record name | 6-Acetyl-8-cyclopentyl-5-methyl-2-{[5-(piperazin-1-yl)pyridin-2-yl]amino}pyrido[2,3-d]pyrimidin-7(8H)-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00465655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
484.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
827022-32-2 | |
| Record name | Palbociclib hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0827022322 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Acetyl-8-cyclopentyl-5-methyl-2-{[5-(piperazin-1-yl)pyridin-2-yl]amino}pyrido[2,3-d]pyrimidin-7(8H)-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00465655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PALBOCICLIB HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BKC4F3Q5XL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




